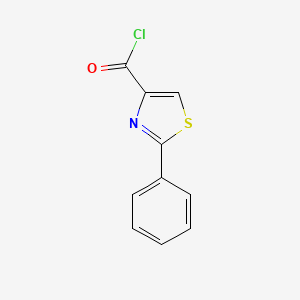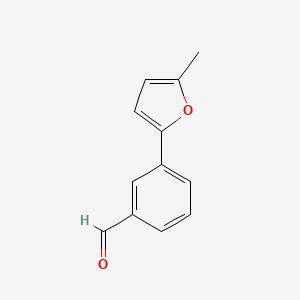
2-Phenyl-1,3-thiazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-thiazole-4-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNOS . It is a solid powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a phenyl group at the 2-position and a carbonyl chloride group at the 4-position . The molecular weight is 223.68 .Physical And Chemical Properties Analysis
This compound is a solid powder at room temperature . It has a boiling point of 100°C . The compound has a density of 1.365g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Properties
A study has synthesized novel thiazole derivatives incorporating thiazole moiety, demonstrating potent anticancer activities, particularly against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017)(Gomha et al., 2017). These findings highlight the potential use of thiazole derivatives, like 2-Phenyl-1,3-thiazole-4-carbonyl chloride, in cancer treatment research.
Quantum Calculations and Synthetic Routes
In another study, the reaction of aminopyridines with phenyl isothiocyanate afforded thiourea derivatives, leading to the synthesis of 1,3-thiazoles (Dawood, Mohamed, Alsenoussi, & Ibrahim, 2013)(Dawood et al., 2013). The quantum calculations of these materials provide valuable insights into the properties and potential applications of related thiazole derivatives.
Antimicrobial Applications
A study aimed at synthesizing new heterocyclic compounds with a sulfamoyl moiety, including thiazole derivatives, for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)(Darwish et al., 2014). This research signifies the potential of thiazole compounds in developing new antimicrobial treatments.
Corrosion Inhibition
Poly[(hydrazinylazo)]thiazoles derivatives were synthesized and evaluated for their effectiveness as corrosion inhibitors for alloys in acidic environments (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021)(El-Lateef et al., 2021). The study demonstrates the practical application of thiazole derivatives in industrial settings, particularly in corrosion protection.
Photophysical Properties
The synthesis of N-phenyl-1,3-thiazol-2-ylidene platinum(ii) complexes and their photophysical properties were reported, highlighting the potential use of thiazole derivatives in material science, particularly in light-emitting applications (Leopold & Strassner, 2017)(Leopold & Strassner, 2017).
Hybrid Material Synthesis
A novel hybrid material synthesis involving carbon nanotubes, tetraethoxysilane, and heteroaryl 2-aminothiazole azo dyes was developed (Yen, Kuo, Huang, & Ma, 2013)(Yen et al., 2013). This study provides insights into the potential of thiazole derivatives in creating advanced materials with diverse applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as dna, topoisomerase ii , and protein tyrosine phosphatase 1 (SHP1) .
Mode of Action
Thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been implicated in the disruption of dna replication and transcription processes, leading to cell cycle arrest and apoptosis .
Result of Action
Thiazole derivatives have been shown to cause dna double-strand breaks, leading to cell cycle arrest and apoptosis .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Análisis Bioquímico
Biochemical Properties
2-Phenyl-1,3-thiazole-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction can alter the structure and function of proteins, potentially affecting their enzymatic activity. For example, this compound can inhibit the activity of certain enzymes by modifying their active sites, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense and the downregulation of genes associated with cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins and enzymes, which can lead to changes in their activity and function. This compound can also interact with nucleic acids, potentially affecting gene expression by modifying DNA or RNA molecules. Additionally, this compound can act as an inhibitor of certain signaling pathways by binding to and inactivating key signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained oxidative stress and chronic alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can induce significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing oxidative damage and affecting metabolic flux. The interaction of this compound with cofactors such as glutathione can also influence its metabolic fate and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments. The localization and accumulation of this compound can be influenced by factors such as its chemical properties and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence cellular processes such as protein folding and energy metabolism .
Propiedades
IUPAC Name |
2-phenyl-1,3-thiazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFOIDMEHXGBKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380109 |
Source


|
| Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36094-04-9 |
Source


|
| Record name | 2-phenyl-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














